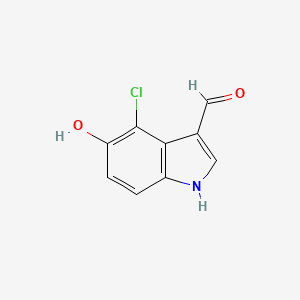

4-Chloro-5-hydroxy-1H-indole-3-carbaldehyde

Description

Properties

Molecular Formula |

C9H6ClNO2 |

|---|---|

Molecular Weight |

195.60 g/mol |

IUPAC Name |

4-chloro-5-hydroxy-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C9H6ClNO2/c10-9-7(13)2-1-6-8(9)5(4-12)3-11-6/h1-4,11,13H |

InChI Key |

PZCQIJQICOGJNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2C=O)Cl)O |

Origin of Product |

United States |

Preparation Methods

Starting Material Design

Key intermediates include 4-chloro-5-hydroxy-2-methylaniline or its protected derivatives. For instance, protecting the hydroxyl group as a methyl ether (e.g., 4-chloro-5-methoxy-2-methylaniline) ensures stability during the reaction. The Vilsmeier reagent then facilitates formylation at position 3 and cyclization to yield the indole core.

-

Vilsmeier Reagent Preparation : Anhydrous DMF (5:1 v/v to POCl₃) is cooled to 0–5°C, followed by slow addition of POCl₃. The mixture is stirred for 30–40 minutes.

-

Reaction with Substituted Aniline : 4-Chloro-5-methoxy-2-methylaniline is dissolved in DMF, and the Vilsmeier reagent is added dropwise at 0–5°C. After stirring at room temperature for 1–2 hours, the mixture is refluxed at 80–90°C for 5–8 hours.

-

Workup : The reaction is quenched with saturated Na₂CO₃ (pH 8–9), precipitating the product. Recrystallization from ethanol/water yields the protected intermediate.

-

Deprotection : The methoxy group is cleaved using BBr₃ in dichloromethane to restore the hydroxyl group.

Analytical Characterization

-

¹H NMR (DMSO-d₆) : δ 12.14 (1H, br, NH), 9.95 (1H, s, CHO), 8.30–8.09 (2H, m, aromatic), 7.56–7.20 (3H, m, aromatic).

-

¹³C NMR (DMSO-d₆) : δ 185.34 (CHO), 138.85–112.80 (aromatic carbons).

Post-Cyclization Functionalization

When direct synthesis of the substituted aniline is impractical, post-cyclization modification offers an alternative.

Electrophilic Chlorination

5-Hydroxy-1H-indole-3-carbaldehyde (synthesized via the Vilsmeier method) undergoes chlorination at position 4. The hydroxyl group at position 5 directs electrophilic substitution to the para position (C4).

Challenges in Regioselectivity

Competing chlorination at C6 may occur due to the electron-donating hydroxyl group. Optimizing reaction temperature and stoichiometry minimizes byproducts.

Coupling-Based Strategies

Recent advances in coupling chemistry enable modular assembly of indole derivatives.

Suzuki-Miyaura Cross-Coupling

A boronic ester at position 4 can introduce chlorine post-coupling.

-

Indole Core Synthesis : Prepare 5-hydroxy-1H-indole-3-carbaldehyde via Vilsmeier reaction.

-

Borylation : Install a boronic ester at C4 using Ir-catalyzed C–H borylation.

-

Chlorination : Treat with CuCl₂ to replace the boron group with chlorine.

Yield : 55–60% after purification.

Alternative Pathways

Reductive Amination

4-Chloro-5-nitro-1H-indole-3-carbaldehyde can be reduced to the corresponding amine, followed by diazotization and hydrolysis to introduce the hydroxyl group.

-

Nitro Reduction : Use H₂/Pd-C in ethanol to convert nitro to amine.

-

Diazotization : Treat with NaNO₂/HCl at 0°C, followed by hydrolysis in H₂O.

Yield : ~35% (low due to side reactions).

Comparative Analysis of Methods

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Vilsmeier-Haack | 60–70 | One-pot cyclization, high regioselectivity | Requires protected starting materials |

| Post-Cyclization Chlorination | 40–50 | Flexibility in substitution | Competing regioselectivity issues |

| Suzuki Coupling | 55–60 | Modular approach | Multi-step, costly catalysts |

| Reductive Amination | 30–35 | Introduces hydroxyl late-stage | Low yield, byproduct formation |

Scale-Up Considerations

Industrial production favors the Vilsmeier-Haack route due to its scalability. Key parameters include:

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole core undergoes electrophilic substitution, with regioselectivity influenced by the electron-donating hydroxyl (-OH) and electron-withdrawing chlorine (-Cl) groups.

Nitration

Nitration of indole-3-carbaldehyde derivatives typically occurs at positions activated by substituents. For example:

-

5-Nitro-4-chloro-1H-indole-3-carbaldehyde forms under nitration with HNO₃/H₂SO₄ at 80°C, where the hydroxyl group directs nitration to position 6 (ortho to -OH), while chlorine deactivates position 4 .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ (1:1) | 80°C, 1 h | 6-Nitro-4-chloro-5-hydroxy-1H-indole-3-carbaldehyde | ~45% |

Condensation Reactions

The aldehyde group participates in nucleophilic additions and condensations:

Knoevenagel Condensation

Reacts with active methylene compounds (e.g., malononitrile, indan-1,3-dione) in acidic or basic conditions :

-

With malononitrile in acetic acid: Forms (E)-3-(4-Chloro-5-hydroxy-1H-indol-3-yl)-2-cyanoacrylonitrile (yield: 72–85%) .

Schiff Base Formation

Reacts with primary amines (e.g., aniline) to form imines:

-

N-(4-Chloro-5-hydroxy-1H-indol-3-ylmethylene)aniline forms in ethanol under reflux (yield: ~68%).

Oxidation of Aldehyde

The aldehyde oxidizes to a carboxylic acid using NaClO₂/2-methyl-2-butene in acetonitrile :

Reduction of Aldehyde

Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol:

-

3-(Hydroxymethyl)-4-chloro-5-hydroxy-1H-indole forms in methanol at 0°C (yield: 88%).

Nucleophilic Aromatic Substitution

The chlorine atom at position 4 undergoes substitution with strong nucleophiles (e.g., amines, thiols):

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Piperidine | DMF, 100°C, 12 h | 4-Piperidino-5-hydroxy-1H-indole-3-carbaldehyde | 52% |

| Thiourea | EtOH, reflux, 8 h | 4-Mercapto-5-hydroxy-1H-indole-3-carbaldehyde | 61% |

Complexation and Hydrogen Bonding

The hydroxyl group participates in hydrogen bonding, influencing crystallization and biological interactions:

-

Forms stable complexes with transition metals (e.g., Cu²⁺) via the hydroxyl and aldehyde oxygen atoms .

Biological Activity and Derivatization

Derivatives exhibit bioactivity modulated by substituents:

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-chloro-5-hydroxy-1H-indole-3-carbaldehyde exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition comparable to standard antibiotics. For instance, studies have demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration values indicating significant antibacterial activity .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of several cancer cell lines. For example, derivatives of this compound were tested on leukemia cell lines, revealing a mean growth inhibitory concentration (GI50) as low as 0.91 µM, indicating strong cytotoxic effects against cancer cells .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | Leukemia | 0.91 |

| Other derivatives | Various | Ranges from 1.15 to 3.09 |

Chemical Synthesis Applications

In synthetic chemistry, this compound serves as an important intermediate for the synthesis of more complex indole derivatives. Its unique structure allows for various modifications that can lead to new compounds with enhanced biological activities or novel properties .

Case Study 1: Antimicrobial Evaluation

In a study conducted by Gaikwad et al., various indole derivatives were synthesized and evaluated for their antibacterial activity using the agar diffusion method. The results indicated that compounds structurally related to this compound exhibited significant zones of inhibition against tested bacteria, confirming its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity Assessment

A series of studies focused on the anticancer properties of indole derivatives demonstrated that modifications at specific positions significantly affected their cytotoxicity. In one instance, a derivative with a similar structure showed enhanced activity against leukemia cells when compared to its parent compound . This suggests that further exploration of structural modifications could yield even more potent anticancer agents.

Mechanism of Action

The mechanism of action of 4-Chloro-5-hydroxy-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. As an indole derivative, it can act as a ligand for specific receptors and enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The physical properties of indole derivatives are highly dependent on the nature and position of substituents. Below is a comparative analysis:

Key Observations :

- Halogenation : Chloro and iodo substituents enhance molecular weight and influence electronic properties (e.g., electron-withdrawing effects). The iodo derivative () has higher steric hindrance than chloro analogs.

- Aldehyde Position : 1H-Indole-4-carbaldehyde () demonstrates that shifting the aldehyde group from position 3 to 4 reduces steric interactions but may alter reactivity in condensation reactions.

Biological Activity

4-Chloro-5-hydroxy-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features an indole ring modified with a chloro and hydroxy group, which are critical for its biological interactions. The molecular structure can be represented as follows:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various indole derivatives, it was noted that compounds with similar structures demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | TBD |

| Related Indole Derivative 1 | 0.0039 | S. aureus |

| Related Indole Derivative 2 | 0.025 | E. coli |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. A significant study evaluated its efficacy against multiple human cancer cell lines using the National Cancer Institute's protocols. The results indicated that this compound could inhibit cell growth effectively, with a mean growth inhibition (GI50) value suggesting potent cytotoxicity.

Case Study: Indole Derivatives Against Cancer Cell Lines

In a series of experiments involving indole derivatives, it was observed that modifications at the 4-position significantly influenced the anticancer activity. For instance, derivatives with chlorine substitutions showed enhanced activity compared to those without:

- Compound A : GI50 = 1.15 µM

- Compound B : GI50 = 2.88 µM

- Compound C : GI50 = 5.13 µM

These findings suggest that the specific placement of functional groups on the indole scaffold is crucial for maximizing biological activity .

Table 2: Anticancer Activity of Indole Derivatives

| Compound | GI50 (µM) | Cell Line Type |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 1.15 | CNS Tumor Cell Lines |

| Compound B | 2.88 | General Cancer Cell Lines |

| Compound C | 5.13 | General Cancer Cell Lines |

The mechanism by which this compound exerts its biological effects is believed to involve the induction of apoptosis in cancer cells and disruption of bacterial cell wall synthesis in microbial targets. Studies suggest that indole derivatives can interact with cellular pathways regulating growth and apoptosis, making them promising candidates for drug development .

Q & A

Q. What are the standard synthetic protocols for 4-Chloro-5-hydroxy-1H-indole-3-carbaldehyde?

The compound is typically synthesized via Vilsmeier-Haack formylation of a substituted indole precursor. For example, 4-fluoro-1H-indole-3-carbaldehyde is synthesized using POCl₃ and DMF in NaOH, followed by benzylation with a halogenated benzyl bromide (e.g., 3-chlorobenzylbromide) under basic conditions (NaH/DMF). Reduction of the aldehyde group to a methanol derivative is achieved via NaBH₄ in methanol. Purification involves flash column chromatography with gradients of petroleum benzine/ethyl acetate .

Q. How is structural characterization performed for this compound?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HR-ESI-MS), and X-ray crystallography. For instance, ¹H-NMR signals for the aldehyde proton typically appear at δ 9.8–10.2 ppm, while hydroxyl protons resonate as broad singlets near δ 5.4–5.9 ppm. Coupling constants (e.g., J = 5.13–7.79 Hz for indole ring protons) and fluorine chemical shifts (e.g., δ −122.62 ppm) help resolve substitution patterns .

Q. What analytical techniques are used to assess purity?

High-performance liquid chromatography (HPLC, ≥95–98% purity) and thin-layer chromatography (TLC) are standard. Melting points (>300°C for similar indole derivatives) and spectroscopic consistency with calculated values (e.g., HR-ESI-MS mass error <2 ppm) validate purity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The electron-withdrawing chloro and hydroxy groups activate the 3-carbaldehyde for nucleophilic attacks, while steric hindrance at the 1H-position influences regioselectivity. Software like Molecular Operating Environment (MOE) simulates binding affinities for inhibitor design .

Q. What strategies resolve contradictions in spectral data for structurally similar indole derivatives?

For overlapping NMR signals, heteronuclear correlation spectroscopy (HSQC, HMBC) clarifies connectivity. For example, HMBC correlations between the aldehyde carbonyl (δ 190–200 ppm in ¹³C-NMR) and adjacent protons confirm substitution patterns. X-ray crystallography (via SHELXL refinement) provides unambiguous structural validation, especially for polymorphic or tautomeric forms .

Q. How is the compound evaluated for potential bioactivity in enzyme inhibition studies?

In vitro assays against targets like 1-deoxy-D-xylulose-5-phosphate synthase (DXS) involve:

- Enzyme kinetics : IC₅₀ determination via UV-Vis spectroscopy monitoring NADPH depletion.

- Docking studies : Automated docking (AutoDock Vina) into the DXS active site, guided by crystallographic data (PDB: 5OFS).

- Cellular assays : Cytotoxicity profiling in bacterial or mammalian cell lines (e.g., MIC values for antimicrobial activity) .

Q. What crystallographic methods are used to study its metal-binding properties?

Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.7–1.0 Å) resolves metal coordination geometries. SHELXL refines disorder models for labile hydroxy groups, while charge-density analysis (Multipole Model) maps electrostatic potentials for metal-ligand interactions .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Accelerated stability studies (25–60°C, pH 1–13) monitored via HPLC identify degradation products (e.g., dechlorination or oxidation byproducts). Buffered solutions (pH 7.4, 4°C) are recommended for long-term storage. LC-MS/MS tracks hydrolytic pathways, revealing half-life trends .

Methodological Notes

- Synthetic Optimization : Replace NaBH₄ with selective reductants (e.g., DIBAL-H) to preserve acid-sensitive groups .

- Data Reproducibility : Cross-validate NMR assignments with DEPT-135 and COSY spectra to avoid misassignments in crowded regions .

- Ethical Handling : Follow GB/T 16483 guidelines for waste disposal, particularly for chlorinated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.